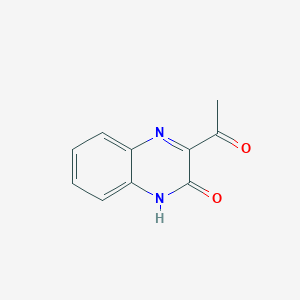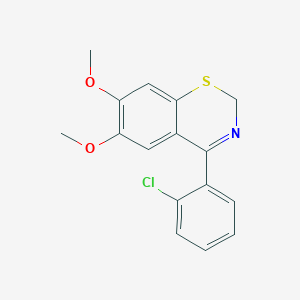![molecular formula C16H18O2 B14358149 6,6-Dimethyl-1-phenylspiro[2.5]octane-4,8-dione CAS No. 93750-02-8](/img/no-structure.png)
6,6-Dimethyl-1-phenylspiro[2.5]octane-4,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6-Dimethyl-1-phenylspiro[25]octane-4,8-dione is a spiro compound characterized by a unique structure where a cyclopropane ring is fused to a cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-1-phenylspiro[2.5]octane-4,8-dione typically involves the reaction of 2-bromo-5,5-dimethyl-1,3-cyclohexanedione with tetracyanoethylene. This reaction proceeds under mild conditions and results in the formation of the spiro compound . Another method involves the use of (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate with 1,3-cyclohexanediones in the presence of potassium carbonate in ethyl acetate at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis methods mentioned above can be scaled up for industrial applications. The use of readily available reagents and mild reaction conditions makes these methods suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
6,6-Dimethyl-1-phenylspiro[2.5]octane-4,8-dione undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound reacts with nucleophiles such as amines to form substituted products.
Ring-Opening Reactions: The spiro structure can undergo ring-opening reactions with nucleophiles, leading to the formation of complex structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include amines, alcohols, and ketoximes. These reactions typically occur under mild conditions, such as room temperature, and in solvents like dichloromethane or ethyl acetate .
Major Products
The major products formed from the reactions of this compound include substituted spiro compounds and ring-opened derivatives. These products are often used as intermediates in the synthesis of more complex molecules .
Applications De Recherche Scientifique
6,6-Dimethyl-1-phenylspiro[2.5]octane-4,8-dione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 6,6-Dimethyl-1-phenylspiro[2.5]octane-4,8-dione involves its reactivity towards nucleophiles. The spiro structure provides a unique environment for nucleophilic attack, leading to ring-opening and substitution reactions. These reactions are facilitated by the electron-withdrawing groups present in the compound, which stabilize the transition state and lower the activation energy .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,6-Dimethyl-1-vinyl-5,7-dioxaspiro[2.5]octane-4,8-dione
- 6,6-Dimethyl-4,8-dioxospiro[2.5]octane-1,1,2,2-tetracarbonitrile
Uniqueness
6,6-Dimethyl-1-phenylspiro[2.5]octane-4,8-dione is unique due to its phenyl substitution, which imparts distinct reactivity and properties compared to other similar spiro compounds.
Propriétés
| 93750-02-8 | |
Formule moléculaire |
C16H18O2 |
Poids moléculaire |
242.31 g/mol |
Nom IUPAC |
6,6-dimethyl-2-phenylspiro[2.5]octane-4,8-dione |
InChI |
InChI=1S/C16H18O2/c1-15(2)9-13(17)16(14(18)10-15)8-12(16)11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3 |
Clé InChI |
VAYFZALOIWWZOL-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=O)C2(CC2C3=CC=CC=C3)C(=O)C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Octyloxy)-6-{[4-(octyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14358067.png)
![4-{2-[4-(4-Cyanophenoxy)phenyl]-2-oxoethyl}-3-nitrobenzonitrile](/img/structure/B14358076.png)

![N-(5-Hydroxy-12H-benzo[a]phenothiazin-6-yl)-N-phenylacetamide](/img/structure/B14358106.png)
![Benzo[f]quinoxaline-5-carbonitrile, 2,3,4,6-tetrahydro-6-oxo-](/img/structure/B14358126.png)
![1,5-Diphenylbicyclo[3.2.0]heptane](/img/structure/B14358127.png)

